1-Allyloxy-2-(2,2,2-trifluoroethoxy)-benzene
Overview
Description
1-Allyloxy-2-(2,2,2-trifluoroethoxy)-benzene is an organic compound characterized by the presence of an allyloxy group and a trifluoroethoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Allyloxy-2-(2,2,2-trifluoroethoxy)-benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxybenzaldehyde, allyl bromide, and 2,2,2-trifluoroethanol.
Formation of Intermediate: The first step involves the reaction of 2-hydroxybenzaldehyde with allyl bromide in the presence of a base like potassium carbonate to form 2-allyloxybenzaldehyde.
Final Product Formation: The intermediate 2-allyloxybenzaldehyde is then reacted with 2,2,2-trifluoroethanol under acidic conditions to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.
Purification: Advanced purification techniques like distillation or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions: 1-Allyloxy-2-(2,2,2-trifluoroethoxy)-benzene can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction of the benzene ring or the allyloxy group can lead to different derivatives.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).
Major Products:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Alcohols, alkanes.
Substitution Products: Halogenated derivatives, amines.
Scientific Research Applications
1-Allyloxy-2-(2,2,2-trifluoroethoxy)-benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds or pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-Allyloxy-2-(2,2,2-trifluoroethoxy)-benzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoroethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and potentially altering cellular processes. The allyloxy group may participate in covalent bonding with target molecules, leading to specific biological effects.
Comparison with Similar Compounds
1-Allyloxy-2-methoxybenzene: Similar structure but with a methoxy group instead of a trifluoroethoxy group.
1-Allyloxy-2-ethoxybenzene: Contains an ethoxy group instead of a trifluoroethoxy group.
1-Allyloxy-2-(trifluoromethoxy)benzene: Features a trifluoromethoxy group instead of a trifluoroethoxy group.
Uniqueness: 1-Allyloxy-2-(2,2,2-trifluoroethoxy)-benzene is unique due to the presence of the trifluoroethoxy group, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific reactivity or interaction profiles.
Properties
IUPAC Name |
1-prop-2-enoxy-2-(2,2,2-trifluoroethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O2/c1-2-7-15-9-5-3-4-6-10(9)16-8-11(12,13)14/h2-6H,1,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGNNQVMKADCOFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC=C1OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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